3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride
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Overview
Description
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative.
Alkylation: The 3,4-dihydroquinoline is alkylated with a suitable alkylating agent to introduce the propanol group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can further reduce the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propanol chain are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring or the propanol chain.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
3,4-Dihydroquinoline: A reduced form of quinoline with similar properties.
Propanol Derivatives: Compounds with a propanol group that may have similar chemical reactivity.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is unique due to the combination of the quinoline ring and the propanol chain, which may confer specific biological activities or chemical reactivity not seen in other compounds.
Properties
CAS No. |
89316-66-5 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,14H,3-4,6,8-10H2;1H |
InChI Key |
CNSONERIIIYTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCO.Cl |
Origin of Product |
United States |
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